molecular formula C22H22N2O5 B051046 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid CAS No. 209163-25-7

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

Cat. No. B051046
CAS RN: 209163-25-7
M. Wt: 394.4 g/mol
InChI Key: WGBORFZFCVWACO-UHFFFAOYSA-N
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Description

“2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid” is a chemical compound with the molecular formula C19H19NO5 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an acetic acid group, and a piperidinone group . The Fmoc group is a common protecting group used in peptide synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg .

Scientific Research Applications

Peptide Synthesis

The compound is useful as a coupling agent in peptide synthesis. The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .

Hydrogel Formation

In recent years, several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides have been used to construct hydrogels . These hydrogels find a wide range of applications. The Fmoc-FF dipeptide is one of the most studied peptide hydrogelators due to its simplicity and capability to gel in physiological conditions .

Biomedical Applications

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Carrier

The hydrogels formed by this compound can also be used as drug carriers .

Dye Removal Properties

The hydrogels have dye removal properties .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to phenylalanine. Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Mode of Action

As a phenylalanine derivative , it may be involved in protein synthesis, serving as a building block for proteins. It might also influence the secretion of hormones and neurotransmitters, which are critical for various physiological functions.

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBORFZFCVWACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405732
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

CAS RN

209163-25-7
Record name [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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